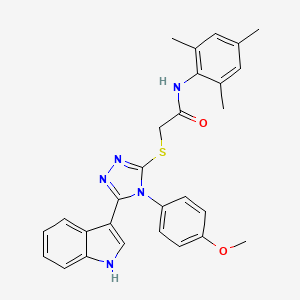

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O2S/c1-17-13-18(2)26(19(3)14-17)30-25(34)16-36-28-32-31-27(23-15-29-24-8-6-5-7-22(23)24)33(28)20-9-11-21(35-4)12-10-20/h5-15,29H,16H2,1-4H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSRCJJUZVBNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. The compound's unique structure, which includes an indole moiety and a triazole ring, suggests a variety of mechanisms through which it may exert its effects.

- Molecular Formula : C25H27N5O2S

- Molecular Weight : 461.6 g/mol

- IUPAC Name : 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-mesitylacetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The indole and triazole rings are known to bind to specific receptors and enzymes, influencing cellular pathways related to proliferation, apoptosis, and immune responses.

Key Mechanisms:

- Enzyme Inhibition : The triazole ring can act as an inhibitor for certain enzymes involved in cancer cell metabolism.

- Receptor Modulation : The indole structure may interact with neurotransmitter receptors, potentially affecting signaling pathways that regulate cell growth and survival.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. It has shown activity against various cancer cell lines, indicating its promise as a therapeutic agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K-562 (Leukemia) | 0.056 | |

| MDA-MB-435 (Melanoma) | 0.080 | |

| HCT-116 (Colon) | 0.67 | |

| PC-3 (Prostate) | 0.80 |

Case Studies

- In Vitro Studies : A study conducted by Arafa et al. demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.

- Mechanism-Based Approaches : Research published in ACS Omega highlighted the compound's ability to inhibit specific pathways associated with tumor growth and metastasis, showcasing its potential in targeted cancer therapies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives and involves cyclization reactions to form the triazole ring.

Synthetic Route Overview:

- Preparation of Indole Derivative : Synthesis begins with the formation of the indole core.

- Triazole Formation : Cyclization reactions are used to create the triazole structure.

- Final Coupling : The thioether bond is formed by reacting the triazole with the mesitylacetamide component.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.